4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one
Description
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is a substituted pyran-2-one derivative characterized by a 6-methyl group on the pyrone ring and a 2-(ethylamino)ethoxy substituent at the 4-position. Safety guidelines emphasize precautions against heat, ignition sources, and proper handling to mitigate risks .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one |
InChI |
InChI=1S/C10H15NO3/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
PJVBHDTTWVAMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one typically involves the reaction of 6-methyl-2H-pyran-2-one with 2-(ethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The ethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The ethylamino group can interact with enzymes or receptors, modulating their activity. The pyran ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one
4-(2-Aminoethoxy)-6-methyl-2H-pyran-2-one
- Structure: Differs by having a primary amine (-NH₂) instead of an ethylamino group on the ethoxy side chain.
- Properties : The primary amine may improve aqueous solubility and reactivity in conjugation reactions (e.g., Schiff base formation). Molecular weight: 169.18 g/mol .
- Handling: Similar safety precautions as the ethylamino derivative due to reactive amine functionality .
6-Ethyl-4-hydroxy-2H-pyran-2-one
- Structure : Features a hydroxyl (-OH) group at the 4-position and an ethyl group at the 6-position.
- Properties: The hydroxyl group enables hydrogen bonding, increasing crystallinity and acidity (pKa ~4–5 for similar pyrone derivatives). This contrasts with the ethylaminoethoxy group’s basicity .
Biological Activity
4-[2-(Ethylamino)ethoxy]-6-methyl-2H-pyran-2-one, also known as 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 219.69 g/mol. Its structure features a pyran-2-one core, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. The ethylamino and ethoxy substituents are pivotal in determining its biological activity.
Biological Activity Overview
Preliminary studies have indicated that 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Initial findings suggest it may inhibit pro-inflammatory cytokines, though specific pathways remain to be elucidated.
- Neuroprotective Effects : There is emerging evidence that this compound could provide neuroprotective benefits, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
The biological activity of 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one is thought to involve interactions with various biological targets, including enzymes and receptors. The carbonyl group in the pyran ring is likely to participate in nucleophilic addition reactions, while the ethylamino group may engage in electrophilic substitution reactions. These interactions are critical for understanding its pharmacodynamics and pharmacokinetics.
Comparative Analysis
To better understand the uniqueness of 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methoxy-6-methyl-2H-pyran-2-one | Methoxy group instead of ethylamino | Moderate anti-inflammatory | Lacks amino substituent affecting interaction |
| 6-Methyl-4-(2-(methylamino)ethoxy)-2H-pyran-2-one hydrochloride | Methylamino substitution | Potentially similar activity | Different amino group may alter efficacy |
| 4-[2-(1-Piperidinyl)ethoxy]phenol | Contains piperidine ring | Antidepressant properties | Different ring structure influences activity |
The presence of the ethylamino group in 4-[2-(ethylamino)ethoxy]-6-methyl-2H-pyran-2-one sets it apart from these compounds, suggesting distinct biological profiles and therapeutic potentials.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activity:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions requiring precise control over conditions to achieve high yields and purity. The characterization includes spectroscopic methods (NMR, IR) to confirm structure.
- In Vitro Studies : In vitro assays have shown that this compound can significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli. Further studies are needed to clarify the specific signaling pathways involved.
- Potential for Drug Development : Given its unique structure and preliminary efficacy data, there is ongoing interest in exploring this compound for pharmaceutical applications, particularly as a novel anti-inflammatory or neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
